3-Methoxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol
Description
Properties
IUPAC Name |
2-methoxy-4-(3-pyrrolidin-1-ylsulfonylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-22-17-12-14(7-8-16(17)19)13-5-4-6-15(11-13)23(20,21)18-9-2-3-10-18/h4-8,11-12,19H,2-3,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBGVGPXEHPIBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685805 | |
| Record name | 3-Methoxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-94-5 | |
| Record name | 3-Methoxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation at the 3' Position
The bromine substituent from the Suzuki product is replaced with a sulfonyl group using a copper(I)-mediated thiolation-oxidation sequence :
Pyrrolidine Coupling
The sulfonyl chloride reacts with pyrrolidine in a nucleophilic substitution:
-
Reaction Conditions : Pyrrolidine (2 equiv) and Et₃N (3 equiv) in anhydrous THF at 0°C to room temperature.
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Workup : The mixture is quenched with ice-water, extracted with EtOAc, and purified via silica gel chromatography.
Deprotection of the Phenolic Hydroxyl Group
The TBS protecting group is removed to unmask the phenolic -OH:
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Reagent : Tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF at 0°C.
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Reaction Time : 2 hours under nitrogen atmosphere.
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Purification : Neutralization with dilute HCl, followed by extraction with dichloromethane.
Alternative Synthetic Routes and Comparative Analysis
Ullmann Coupling for Biphenyl Formation
While less common, Ullmann coupling (CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 120°C) can assemble the biphenyl core but suffers from lower yields (50–60%) and harsher conditions.
Direct Sulfonation of Pre-formed Biphenyls
Direct electrophilic sulfonation using chlorosulfonic acid is feasible but lacks regioselectivity, producing mixtures of 3'- and 4'-sulfonated isomers.
Table 1: Comparison of Biphenyl Coupling Methods
| Method | Catalyst | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 75–80 | High | Excellent |
| Ullmann | CuI | 50–60 | Moderate | Moderate |
| Mechanochemical | Pd/C (ball mill) | 65–70 | High | Limited |
Characterization and Analytical Data
Spectral Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity with retention time = 12.7 min.
Challenges and Optimization Opportunities
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Regioselectivity in Sulfonation : Use of directing groups (e.g., methoxy) improves 3'-sulfonation but requires precise stoichiometry.
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Pyrrolidine Stability : Anhydrous conditions are critical to prevent sulfonamide hydrolysis.
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Cost Efficiency : Pd catalysts contribute to >40% of total synthesis cost; ligand-free systems (e.g., Pd/C) reduce expenses .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
3-Methoxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various diseases.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound can be used to study the interactions of biphenyl derivatives with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Methoxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The biphenyl core provides structural rigidity, allowing for precise binding interactions.
Comparison with Similar Compounds
Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s methoxy group (electron-donating) contrasts with fluorinated derivatives like [1,1'-Biphenyl]-3-ol, 4'-fluoro-3'-methoxy (), where fluorine (electron-withdrawing) enhances stability and alters electronic distribution . The pyrrolidin-1-ylsulfonyl group differs from simpler sulfonic acid derivatives (e.g., 3-fluoro-4'-(methanesulfonyl)-[1,1'-biphenyl]-4-ol in ).
Core Modifications
- Biphenyl vs. Pyrrole-based sulfonates () exhibit distinct electronic properties due to aromatic nitrogen atoms, which are absent in the target compound .
Physicochemical Properties
The target compound’s higher molecular weight and polar sulfonamide group likely improve aqueous solubility compared to fluorinated derivatives () but reduce lipid membrane permeability relative to chlorinated analogs () .
Biological Activity
3-Methoxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by a biphenyl core with methoxy, pyrrolidinylsulfonyl, and hydroxyl substituents, serves as a versatile scaffold for medicinal chemistry and biological studies.
Chemical Structure
The chemical formula of this compound is with a molecular weight of 345.40 g/mol. The structure includes:
- Methoxy Group : Enhances lipophilicity and potential receptor binding.
- Pyrrolidinylsulfonyl Group : Imparts specific interactions with biological targets.
- Hydroxyl Group : Capable of forming hydrogen bonds, influencing solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The pyrrolidinylsulfonyl group may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : The structural rigidity provided by the biphenyl core allows for precise interactions with receptor sites, potentially altering signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT-116 (colorectal cancer).
- Mechanism : Induction of apoptosis via modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15.2 | Apoptosis induction |
| HCT-116 | 12.8 | Cell cycle arrest |
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various pathogens:
- Tested Pathogens : Staphylococcus aureus, Escherichia coli.
- Inhibition Assays : Showed inhibition zones ranging from 12 mm to 20 mm depending on concentration.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Anticancer Efficacy : A study involving MDA-MB-231 cells reported that treatment with the compound led to a significant reduction in cell viability compared to control groups.
- Antimicrobial Evaluation : A comparative study against standard antibiotics indicated that the compound had superior activity against certain strains of bacteria.
Research Applications
The unique properties of this compound make it suitable for various applications:
- Medicinal Chemistry : As a scaffold for developing new therapeutic agents targeting cancer and microbial infections.
- Biological Studies : To investigate enzyme inhibition mechanisms and receptor interactions.
Q & A
Q. Table 1: Substituent Impact on Bioactivity
| Substituent (Position) | Bioactivity Trend (HUVEC Assay) | Reference |
|---|---|---|
| -CF₃ (3') | IC₅₀ ↓ 40% vs. control | |
| -Cl (4') | IC₅₀ ↓ 25% vs. control | |
| -OCH₃ (3) | Moderate activity |
Basic: What analytical techniques validate structural integrity and purity?
Answer:
- NMR Spectroscopy :
- HPLC : Assess purity (>98%) using C18 columns with MeOH/H₂O mobile phases .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .
Advanced: How to resolve contradictions between in vitro and in vivo data for this compound?
Answer:
Contradictions may arise from:
- Metabolic Instability : The hydroxyl group may undergo glucuronidation in vivo, reducing bioavailability. Use metabolic profiling (LC-MS/MS) to identify degradation pathways .
- Solubility Limitations : Poor aqueous solubility can skew in vitro results. Optimize formulations using co-solvents (e.g., DMSO/PEG mixtures) .
- Off-Target Effects : Employ proteomic screening (e.g., kinase panels) to identify unintended interactions .
Basic: How to optimize reaction yields in multi-step syntheses?
Answer:
- Stepwise Monitoring : Use TLC or LC-MS to track intermediates and adjust reaction times .
- Catalyst Selection : Pd(PPh₃)₄ for Suzuki coupling improves biphenyl formation efficiency (yields ~60–80%) .
- Temperature Control : Sulfonylation reactions require mild heating (40–60°C) to avoid side reactions .
Advanced: What computational methods predict the compound’s binding mode to biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., VEGFR-2 for anti-angiogenic studies) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
Basic: How to address solubility challenges in biological assays?
Answer:
- Solubility Screening : Test in PBS, DMSO, or cyclodextrin solutions .
- Derivatization : Convert hydroxyl to phosphate prodrugs for enhanced aqueous solubility .
- Nanoformulation : Use liposomal encapsulation to improve bioavailability .
Advanced: What strategies differentiate stereochemical outcomes in pyrrolidine-sulfonyl derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
